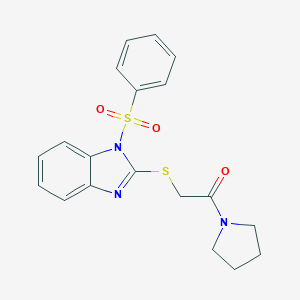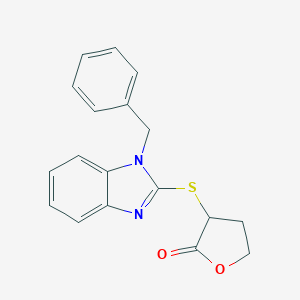
N-(9H-fluoren-2-yl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-fluoren-2-yl)-2-(2-methoxyphenyl)acetamide is a chemical compound that is commonly referred to as FMA. It is a white crystalline powder that is soluble in organic solvents such as methanol and dichloromethane. FMA has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of FMA is not fully understood. However, several studies have suggested that FMA exerts its therapeutic effects by modulating various signaling pathways. For example, FMA has been shown to inhibit the Akt/mTOR pathway, which plays a crucial role in cell proliferation and survival. FMA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects
FMA has been shown to exhibit various biochemical and physiological effects. For example, FMA has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. FMA has also been shown to increase the levels of antioxidant enzymes such as catalase and superoxide dismutase. Additionally, FMA has been shown to improve glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMA has several advantages for lab experiments. It is a relatively easy compound to synthesize with high yields and good purity. FMA is also soluble in organic solvents, which makes it easy to dissolve and use in experiments. However, FMA has some limitations as well. It is not very water-soluble, which limits its use in aqueous-based experiments. Additionally, FMA has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of FMA. One potential direction is to further investigate the mechanism of action of FMA. This could involve identifying the specific signaling pathways that are modulated by FMA and elucidating the downstream effects of these pathways. Another potential direction is to study the pharmacokinetics and pharmacodynamics of FMA in vivo. This could involve studying the absorption, distribution, metabolism, and excretion of FMA in animal models. Additionally, future studies could investigate the potential therapeutic applications of FMA in other diseases such as metabolic disorders and cardiovascular diseases.
Conclusion
In conclusion, N-(9H-fluoren-2-yl)-2-(2-methoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a relatively easy compound to synthesize with good purity and has been shown to exhibit anti-cancer and anti-inflammatory properties. FMA has also been studied for its potential use in the treatment of neurological disorders. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of FMA.
Métodos De Síntesis
The synthesis of FMA involves the reaction of 2-methoxybenzoyl chloride with fluorenone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetamide to yield FMA. This method has been optimized to produce high yields of FMA with good purity.
Aplicaciones Científicas De Investigación
FMA has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that FMA exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. FMA has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, FMA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
N-(9H-fluoren-2-yl)-2-(2-methoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C22H19NO2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-(9H-fluoren-2-yl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H19NO2/c1-25-21-9-5-3-7-16(21)14-22(24)23-18-10-11-20-17(13-18)12-15-6-2-4-8-19(15)20/h2-11,13H,12,14H2,1H3,(H,23,24) |
Clave InChI |
LXRACYDWQQOPHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
SMILES canónico |
COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane](/img/structure/B270142.png)
![1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270145.png)

![4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine](/img/structure/B270149.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B270150.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate](/img/structure/B270158.png)
![4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B270161.png)

![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate](/img/structure/B270167.png)